Cas no 920036-27-7 (1-(2,6-Difluoropyridin-3-yl)ethanone)

1-(2,6-디플루오로피리딘-3-일)에타논은 고순도의 유기화합물로, 주로 의약품 및 농약 중간체로 활��됩니다. 이 화합물은 2,6-디플루오로피리딘 골격에 아세틸기(-COCH₃)가 결합된 구조를 가지며, 우수한 반응성과 선택성을 보입니다. 특히, 플루오린 원자의 전자 효과로 인해 다양한 친전자성 반응에 적합하며, 합성 과정에서 높은 수율을 제공합니다. 또한, 열적 안정성이 뛰어나 저장 및 운반이 용이합니다. 이 화합물은 정밀한 분석 데이터(GC, HPLC, NMR)를 통해 품질이 검증되었으며, 연구 및 산업용으로 적합합니다.
1-(2,6-Difluoropyridin-3-yl)ethanone structure
920036-27-7 structure
Product Name:1-(2,6-Difluoropyridin-3-yl)ethanone
CAS 번호:920036-27-7
MF:C7H5F2NO
메가와트:157.117508649826
CID:69513
PubChem ID:25132244
Update Time:2025-07-22

1-(2,6-Difluoropyridin-3-yl)ethanone 화학적 및 물리적 성질

이름 및 식별자

    • 1-(2,6-Difluoropyridin-3-yl)ethanone
    • 1-(2,6-DIFLUORO-3-PYRIDINYL)-ETHANONE
    • Ethanone, 1-(2,6- difluoro-3-pyridinyl)-
    • 1-(2,6-DIFLUORO(PYRIDIN-3-YL))ETHANONE
    • 1-(2,6-DIFLUORO-3-PYRIDINYL)ETHANONE
    • 1-(2,6-Difluoro-3-pyridinyl)ethanone (ACI)
    • 1-(2,6-Difluoro-3-pyridyl)ethanone
    • SCHEMBL3160278
    • MFCD11520715
    • 920036-27-7
    • Ethanone, 1-(2,6-difluoro-3-pyridinyl)-
    • DTXSID60648801
    • AS-49944
    • O10255
    • SB53874
    • CS-0186217
    • Z1198330235
    • KVBDQWJQRISCAV-UHFFFAOYSA-N
    • SY117256
    • AKOS006325164
    • 1-(2,6-difluoropyridin-3-yl)ethan-1-one
    • EN300-4299873
    • MDL: MFCD11520715
    • 인치: 1S/C7H5F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3
    • InChIKey: KVBDQWJQRISCAV-UHFFFAOYSA-N
    • 미소: O=C(C)C1C(F)=NC(F)=CC=1

계산된 속성

  • 정밀분자량: 157.03400
  • 동위원소 질량: 157.03392011g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 163
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.4
  • 토폴로지 분자 극성 표면적: 30Ų

실험적 성질

  • 밀도: 1.281
  • 비등점: 251℃
  • 플래시 포인트: 105℃
  • PSA: 29.96000
  • LogP: 1.56240

1-(2,6-Difluoropyridin-3-yl)ethanone 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A029183613-1g
1-(2,6-Difluoropyridin-3-yl)ethanone
920036-27-7 95%
1g
$404.00 2023-08-31
Alichem
A029183613-5g
1-(2,6-Difluoropyridin-3-yl)ethanone
920036-27-7 95%
5g
$1224.00 2023-08-31
Chemenu
CM130158-1g
1-(2,6-difluoropyridin-3-yl)ethan-1-one
920036-27-7 95%
1g
$374 2021-08-05
Chemenu
CM130158-5g
1-(2,6-difluoropyridin-3-yl)ethan-1-one
920036-27-7 95%
5g
$1122 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UE795-200mg
1-(2,6-Difluoropyridin-3-yl)ethanone
920036-27-7 95+%
200mg
270.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UE795-50mg
1-(2,6-Difluoropyridin-3-yl)ethanone
920036-27-7 95+%
50mg
112.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UE795-1g
1-(2,6-Difluoropyridin-3-yl)ethanone
920036-27-7 95+%
1g
906.0CNY 2021-07-15
Chemenu
CM130158-1g
1-(2,6-difluoropyridin-3-yl)ethan-1-one
920036-27-7 95%
1g
$114 2024-07-20
Chemenu
CM130158-5g
1-(2,6-difluoropyridin-3-yl)ethan-1-one
920036-27-7 95%
5g
$375 2024-07-20
Enamine
EN300-4299873-0.05g
1-(2,6-difluoropyridin-3-yl)ethan-1-one
920036-27-7 95%
0.05g
$212.0 2023-05-25

1-(2,6-Difluoropyridin-3-yl)ethanone 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Pyridinium chlorochromate Solvents: Chloroform ;  16 h, rt
참조
Preparation of (hetero)aryl pyrazole derivatives as phosphodiesterase 4 inhibitors
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; overnight, -78 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
참조
Preparation of heterocyclic phenoxy compounds as HIV reverse transcriptase inhibitors
, United States, , ,

합성 방법 3

반응 조건
1.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C
참조
Preparation of oxadiazoles and related compounds for the treatment of neurol. diseases
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C
참조
Compounds for inhibiting a-synuclein- and ApoE4-related toxicity to prevent and treat stearoyl-CoA desaturase-associated disease or neurological disease
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C
참조
Preparation of oxadiazole compounds useful in the treatment of neurological disorders
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C
참조
Oxadiazole and thiadiazole derivatives used in treating neurological disorders and their preparation
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt; rt → -70 °C; 0.5 h, < -60 °C; 1 h, -65 °C
1.2 Solvents: Tetrahydrofuran ;  -65 °C; 1 h, -60 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -15 - -5 °C
참조
An efficient access to 3,6-disubstituted 1H-pyrazolo[3,4-b]pyridines via a one-pot double SNAr reaction and pyrazole formation
Zhong, Yong-Li; Lindale, Matthew G.; Yasuda, Nobuyoshi, Tetrahedron Letters, 2009, 50(20), 2293-2297

합성 방법 8

반응 조건
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  overnight, -78 °C → rt
1.4 Reagents: Sodium chloride Solvents: Water ;  rt
참조
Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses
Tucker, Thomas J.; Sisko, John T.; Tynebor, Robert M.; Williams, Theresa M.; Felock, Peter J.; et al, Journal of Medicinal Chemistry, 2008, 51(20), 6503-6511

합성 방법 9

반응 조건
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
참조
Preparation of heterocycle type cinnamide compounds for inhibiting amyloid-β production
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Solvents: Tetrahydrofuran ;  2 h, cooled
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  cooled
참조
Preparation of morpholine type cinnamides as amyloid-β production inhibitors
, United States, , ,

1-(2,6-Difluoropyridin-3-yl)ethanone Raw materials

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